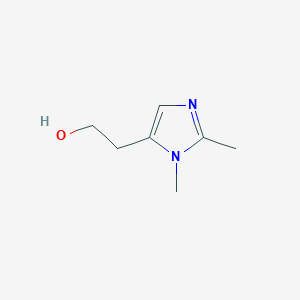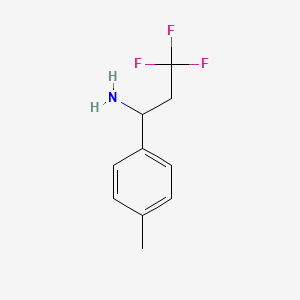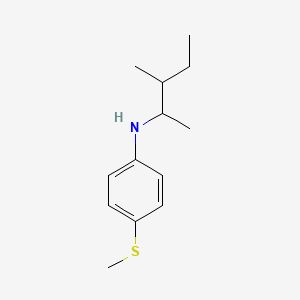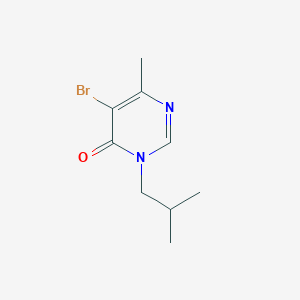
2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethanal or 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethanoic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated derivatives such as 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethyl chloride or bromide.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol: Similar structure but with one less methyl group, affecting its chemical properties and reactivity.
2-(5-Nitro-1H-imidazol-1-yl)ethanol:
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the presence of two methyl groups on the imidazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-6-8-5-7(3-4-10)9(6)2/h5,10H,3-4H2,1-2H3 |
InChI Key |
KVIIXSDUVSZUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)
![4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13277522.png)
![5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide](/img/structure/B13277528.png)


![(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B13277543.png)
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13277549.png)





